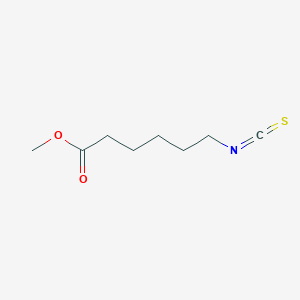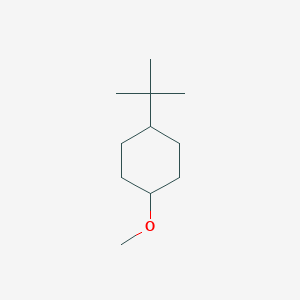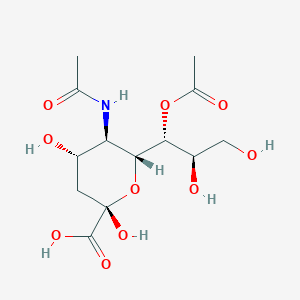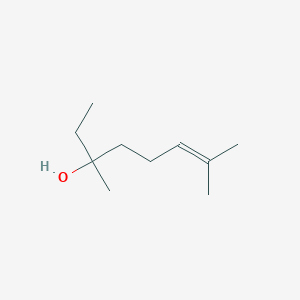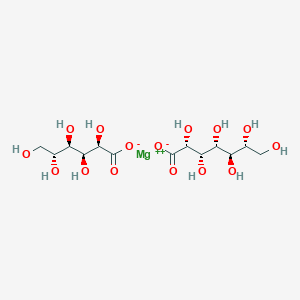
4-Bromonicotinic acid
概要
説明
4-Bromonicotinic acid (4-BN) is a synthetic organic compound belonging to the family of nicotinic acids. It is an important intermediate used in the synthesis of various compounds and drugs. It has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. 4-BN is used in the synthesis of a variety of compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of peptides and proteins. Furthermore, 4-BN has been studied for its potential therapeutic applications in the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
科学的研究の応用
Synthesis and Biological Activity
4-Bromonicotinic acid derivatives have been synthesized and studied for their biological activities. For instance, quaternary ammonium salts of 5-bromonicotinic acid have shown promise in cytotoxicity, antibacterial, and antifungal activities. Some derivatives were notably more effective against both Gram-positive and Gram-negative bacteria, and a few showed enhanced blood pressure-lowering effects in rats compared to the parent compound (Khan et al., 1999).
Crystal Structure and Antibacterial Properties
The crystal structure of a specific derivative of 5-bromonicotinic acid, synthesized via a condensation reaction, has been characterized and found to exhibit excellent antibacterial activity. This study contributes to understanding the compound's potential in antibacterial applications (Wen-hui Li, 2009).
Chemical Synthesis Techniques
Innovative synthesis methods for highly substituted nicotinic acid derivatives, including this compound esters, have been developed. These methods involve formylation and intramolecular cyclization, showcasing the versatility of this compound in chemical synthesis (Kumar et al., 2016).
Crystallography and Molecular Design
Studies on 5-bromonicotinic acid and its solvates have contributed to crystallography and molecular design, revealing the formation of various molecular structures and hydrogen-bond motifs. This research aids in understanding the compound's potential for material science and molecular engineering (Aakeröy et al., 2001).
Photoluminescence and Hybrid Materials
Research into the photophysical properties of modified 5-bromonicotinic acid in lanthanide molecular-based hybrids demonstrates its potential in photoluminescence applications and hybrid material design (Wang et al., 2006).
Regioselective Lithiation
The regioselective lithiation of 5-bromonicotinic acid derivatives provides a new pathway for synthesizing substituted nicotinic acid scaffolds, highlighting the compound's significance in organic chemistry and pharmaceutical synthesis (Robert et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromonicotinic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
作用機序
Target of Action
4-Bromonicotinic acid is a derivative of nicotinic acid, which is known to have significant neuropsychotropic properties . .
Biochemical Pathways
Derivatives of nicotinic acid, including 5-bromonicotinic acid, have been synthesized and studied for their nootropic activity . Nootropics are substances that may enhance cognitive function, particularly executive functions, memory, creativity, or motivation.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.
特性
IUPAC Name |
4-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLOEKRJQIAKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376570 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-62-8 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper "" [] details a novel, one-pot synthesis method for 4-bromonicotinic acid esters. This method utilizes readily available enamino keto esters and employs a Vilsmeier reaction for formylation and subsequent intramolecular cyclization. This offers a simplified approach compared to multi-step syntheses, potentially leading to improved efficiency and cost-effectiveness in producing this valuable chemical building block.
Q2: What are the potential applications of this compound derivatives?
A2: While the research focuses primarily on the synthesis methodology, this compound and its derivatives are important intermediates in organic synthesis. The bromine atom allows for various chemical transformations, making these compounds versatile building blocks for synthesizing more complex molecules. Potential applications include developing pharmaceuticals, agrochemicals, and other fine chemicals.
Q3: How does the structure of the starting enamino keto ester influence the synthesis outcome?
A3: The research investigates the impact of substituents on the enamino keto ester on the reaction outcome []. Different substituents can influence the reactivity of the starting material and potentially lead to variations in yield or even different products. Understanding these structure-activity relationships is crucial for optimizing the synthesis and tailoring the process for specific this compound derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
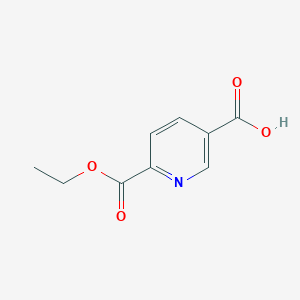
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)


